2-(4-Methylpiperidin-1-YL)-5-bromothiazole
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Overview
Description
2-(4-Methylpiperidin-1-YL)-5-bromothiazole is a heterocyclic compound that contains both a piperidine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-YL)-5-bromothiazole typically involves the reaction of 4-methylpiperidine with 5-bromothiazole. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-YL)-5-bromothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-Methylpiperidin-1-YL)-thiazole.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylpiperidin-1-YL)-5-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-YL)-5-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)methyl)phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide
Uniqueness
2-(4-Methylpiperidin-1-YL)-5-bromothiazole is unique due to its combination of a piperidine and thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13BrN2S |
---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
5-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-6-8(10)13-9/h6-7H,2-5H2,1H3 |
InChI Key |
IGDAFBYJAJIJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
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